molecular formula C11H14N4OS B3084089 4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-82-6

4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084089
CAS No.: 1142207-82-6
M. Wt: 250.32 g/mol
InChI Key: ZVTUFKMQGYHCHC-UHFFFAOYSA-N
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Description

4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of an amino group at the 4th position, an ethoxyphenyl group at the 6th position, and a thiol group at the 2nd position of the triazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-ethoxybenzaldehyde with thiourea and ammonium acetate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiol group can form covalent bonds with target proteins, leading to the modulation of their activity. Additionally, the triazine ring can interact with nucleic acids, potentially affecting gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-2-(4-ethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-2-16-8-5-3-7(4-6-8)9-13-10(12)15-11(17)14-9/h3-6,9H,2H2,1H3,(H4,12,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTUFKMQGYHCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
Reactant of Route 3
4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
Reactant of Route 4
4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
Reactant of Route 5
4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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